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Executive Summary
Acute Myeloid Leukemia (AML) remains a challenging malignancy with a pressing need for

novel therapeutic targets. Metabolic reprogramming is a hallmark of cancer, and AML cells

exhibit distinct metabolic dependencies that can be exploited for therapeutic intervention. One

such critical enzyme that has emerged as a promising target is Methylenetetrahydrofolate

Dehydrogenase 2 (MTHFD2), a mitochondrial enzyme in the one-carbon folate metabolic

pathway. This technical guide provides an in-depth overview of the function of MTHFD2 in

AML, detailing its role in leukemogenesis, the impact of its inhibition, and methodologies for its

investigation. This document is intended to serve as a comprehensive resource for

researchers, scientists, and drug development professionals working to advance novel

therapies for AML.

MTHFD2: A Key Mediator of Metabolic
Reprogramming in AML
MTHFD2 is an NAD+-dependent bifunctional enzyme that catalyzes the conversion of 5,10-

methylenetetrahydrofolate to 10-formyltetrahydrofolate within the mitochondria.[1][2] While its

expression is low in most healthy adult tissues, MTHFD2 is highly expressed in embryonic

tissues and a wide range of cancers, including AML.[3][4] This differential expression makes it

an attractive therapeutic target with a potentially wide therapeutic window.
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In AML, MTHFD2 plays a crucial role in supporting rapid cell proliferation and survival through

several mechanisms:

One-Carbon Metabolism and Nucleotide Synthesis: MTHFD2 is a key contributor of one-

carbon units for the de novo synthesis of purines and thymidylate, essential building blocks

for DNA and RNA synthesis.[5][6][7] By fueling nucleotide production, MTHFD2 directly

supports the high proliferative rate of leukemia cells.

Mitochondrial Respiration and Redox Balance: MTHFD2 activity is linked to the generation of

NADPH, which is critical for maintaining mitochondrial redox homeostasis and mitigating

oxidative stress.[6]

TCA Cycle Integrity: Suppression of MTHFD2 has been shown to lead to a marked alteration

of the Tricarboxylic Acid (TCA) cycle, with a decrease in the levels of all TCA cycle

intermediates.[2][8] This disruption of central carbon metabolism further highlights the

integral role of MTHFD2 in AML cell bioenergetics.

Upstream Regulation and Downstream
Consequences of MTHFD2 Activity
The expression of MTHFD2 in AML is, in part, driven by the MYC oncogene.[2][9] MYC, a

master regulator of cell proliferation and metabolism, directly binds to the MTHFD2 promoter

and upregulates its transcription.[2] This establishes a clear oncogenic signaling axis that fuels

AML cell growth.

The downstream consequences of MTHFD2 activity are profound. By providing one-carbon

units, MTHFD2 directly feeds into the purine and pyrimidine synthesis pathways.[2] Inhibition of

MTHFD2 leads to a depletion of thymidine, causing replication stress, DNA damage, and

ultimately, apoptosis.[5][8]
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Caption: MYC-MTHFD2 signaling axis and its downstream metabolic consequences in AML.

Quantitative Data on MTHFD2 Inhibition in AML
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The development of small molecule inhibitors targeting MTHFD2 has provided valuable tools to

probe its function and assess its therapeutic potential. The following tables summarize key

quantitative data from preclinical studies.

Inhibitor AML Cell Line FLT3 Status
IC50 / GI50
(nM)

Reference

DS18561882 - -
6.3 (Biochemical

IC50)
[4]

TH9619 HL-60 WT
47 (Biochemical

IC50)
[10]

LY374571 MOLM-13 ITD 830 ± 130 (GI50) [10]

MOLM-14 ITD 630 ± 30 (GI50) [10]

HL-60 WT >10,000 (GI50) [10]

Carolacton
Various Cancer

Lines
- 7 - 40 (IC50) [1]

Compound [I] MOLM-14 ITD 720 (GI50) [11]

Table 1: Inhibitor Potency Against MTHFD2 and AML Cell Lines. This table highlights the

varying potencies of different MTHFD2 inhibitors and the increased sensitivity of FLT3-ITD

positive AML cell lines.
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AML Cell Line
MTHFD2
Knockdown
Method

Effect on
Apoptosis

Reference

HL-60 si-MTHFD2
Marked increase in

apoptosis rate

THP-1 si-MTHFD2
Evidently enhanced

apoptosis rates

FLT3-ITD+ lines shMTHFD2

Significantly increased

cell death compared

to FLT3-WT lines

[9]

Table 2: Effect of MTHFD2 Knockdown on Apoptosis in AML Cell Lines. This table

demonstrates that genetic suppression of MTHFD2 induces apoptosis in AML cells, with a

more pronounced effect in FLT3-ITD positive cells.

AML Cell Line
MTHFD2
Knockdown
Method

Effect on Cell Cycle Reference

U937 shMTHFD2 G0/G1 arrest [9]

MOLM-14 shMTHFD2 G0/G1 arrest [9]

Table 3: Effect of MTHFD2 Knockdown on Cell Cycle in AML Cell Lines. This table shows that

MTHFD2 suppression leads to a block in the cell cycle at the G0/G1 phase.

Experimental Protocols for MTHFD2 Research in
AML
This section provides detailed methodologies for key experiments cited in the study of MTHFD2

in AML.

Lentiviral shRNA-mediated Knockdown of MTHFD2
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This protocol describes the transduction of AML cell lines with lentiviral particles carrying

shRNA targeting MTHFD2.

Materials:

HEK293T cells

Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

shRNA-expressing plasmid in a lentiviral vector (e.g., pLKO.1) targeting MTHFD2

Transfection reagent (e.g., Lipofectamine 3000)

AML cell lines (e.g., MOLM-14, HL-60)

Polybrene

Puromycin

Protocol:

Lentivirus Production: Co-transfect HEK293T cells with the shRNA-expressing plasmid and

packaging plasmids using a suitable transfection reagent.

Viral Harvest: Collect the virus-containing supernatant at 48 and 72 hours post-transfection.

Pool and filter the supernatant through a 0.45 µm filter.

Transduction of AML Cells: Plate AML cells at a density of 1 x 10^6 cells/mL in a 6-well plate.

Add polybrene to a final concentration of 8 µg/mL.

Add the desired amount of viral supernatant (determine the optimal multiplicity of infection

(MOI) for each cell line).

Incubate for 24-48 hours.

Selection: Replace the virus-containing media with fresh media containing puromycin at a

pre-determined optimal concentration for each cell line.
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Culture the cells for 3-5 days to select for successfully transduced cells.

Validation of Knockdown: Confirm MTHFD2 knockdown by Western blot and/or qRT-PCR.

Chromatin Immunoprecipitation (ChIP)-qPCR for MYC
Binding to the MTHFD2 Promoter
This protocol details the procedure to assess the in vivo binding of the MYC transcription factor

to the promoter region of the MTHFD2 gene.

Materials:

AML cells (e.g., MOLM-14)

Formaldehyde (37%)

Glycine

Lysis buffers (for cell and nuclear lysis)

Sonavis (e.g., Bioruptor)

Anti-MYC antibody

Control IgG antibody

Protein A/G magnetic beads

Wash buffers

Elution buffer

RNase A and Proteinase K

DNA purification kit

qPCR primers for the MTHFD2 promoter and a negative control region

SYBR Green qPCR master mix
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Protocol:

Cross-linking: Treat AML cells with 1% formaldehyde for 10 minutes at room temperature to

cross-link proteins to DNA. Quench the reaction with glycine.

Cell Lysis and Chromatin Shearing: Lyse the cells and nuclei. Shear the chromatin to an

average size of 200-500 bp using sonication.

Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the cleared

chromatin overnight at 4°C with either the anti-MYC antibody or a control IgG.

Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-

chromatin complexes.

Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove

non-specific binding.

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the

cross-links by incubating at 65°C overnight with NaCl.

DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a DNA

purification kit.

qPCR Analysis: Perform qPCR using primers specific for the MTHFD2 promoter and a

negative control region. Calculate the fold enrichment of MYC binding over the IgG control.

Metabolite Extraction and GC-MS Analysis of TCA Cycle
Intermediates
This protocol outlines the extraction and analysis of TCA cycle intermediates from AML cells

using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

AML cells

Cold methanol (-80°C)
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Chloroform

Water

Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1%

Trimethylchlorosilane - BSTFA + 1% TMCS)

Internal standards (e.g., stable isotope-labeled succinate)

GC-MS system

Protocol:

Metabolite Extraction: Quench the metabolism of AML cells by rapidly washing with ice-cold

saline. Extract metabolites by adding a cold (-80°C) methanol/water solution (e.g., 80%

methanol).

Phase Separation: Add chloroform to the extract to separate the polar and nonpolar phases.

Collect the upper aqueous phase containing the polar metabolites.

Drying: Dry the aqueous phase completely under a vacuum or nitrogen stream.

Derivatization: Resuspend the dried metabolites in a derivatization agent (e.g., BSTFA + 1%

TMCS) and incubate at 70°C for 1 hour to create volatile derivatives.

GC-MS Analysis: Inject the derivatized sample into the GC-MS system. Use a suitable

temperature gradient to separate the TCA cycle intermediates.

Data Analysis: Identify and quantify the metabolites based on their retention times and mass

spectra, normalizing to the internal standard and cell number.

Visualizing Experimental Workflows and Logical
Relationships
The following diagrams illustrate the typical experimental workflow for validating MTHFD2 as a

therapeutic target in AML and the logical relationship between MTHFD2 inhibition and its

cellular consequences.
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Caption: A typical experimental workflow for the validation of MTHFD2 as a therapeutic target
in AML.
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Caption: Logical relationship from MTHFD2 inhibition to therapeutic outcome in AML.

Conclusion and Future Directions
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MTHFD2 has emerged as a high-confidence therapeutic target in acute myeloid leukemia. Its

preferential expression in cancer cells, coupled with its critical role in supporting the metabolic

demands of rapid proliferation, provides a strong rationale for its inhibition. The sensitivity of

FLT3-ITD positive AML to MTHFD2 suppression further highlights a potential patient

stratification strategy.

Future research should focus on:

The development of more potent and selective MTHFD2 inhibitors with favorable

pharmacokinetic and pharmacodynamic properties.

In-depth investigation of the mechanisms of resistance to MTHFD2 inhibition.

Evaluation of MTHFD2 inhibitors in combination with standard-of-care and other targeted

therapies in preclinical models of AML.

The initiation of clinical trials to assess the safety and efficacy of MTHFD2 inhibitors in

patients with AML.

This technical guide provides a solid foundation for understanding the function of MTHFD2 in

AML and for designing experiments to further interrogate its biology and therapeutic potential.

The continued exploration of MTHFD2 as a therapeutic target holds significant promise for

improving outcomes for patients with this devastating disease.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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